molecular formula C18H29NO2 B5128557 1-[6-(4-methoxyphenoxy)hexyl]piperidine

1-[6-(4-methoxyphenoxy)hexyl]piperidine

Cat. No.: B5128557
M. Wt: 291.4 g/mol
InChI Key: FWDNMNDIZPWWFF-UHFFFAOYSA-N
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Description

1-[6-(4-Methoxyphenoxy)hexyl]piperidine is a synthetic piperidine derivative characterized by a six-carbon alkyl chain bridging a piperidine ring and a 4-methoxyphenoxy group. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as ligands for neurotransmitter receptors, enzyme inhibitors, or antimicrobial agents .

Properties

IUPAC Name

1-[6-(4-methoxyphenoxy)hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-20-17-9-11-18(12-10-17)21-16-8-3-2-5-13-19-14-6-4-7-15-19/h9-12H,2-8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDNMNDIZPWWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methoxyphenoxy)hexyl]piperidine typically involves the following steps:

    Preparation of 4-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 4-methoxyphenoxyhexane: The 4-methoxyphenol is then reacted with 1-bromohexane in the presence of a base like potassium carbonate to form 4-methoxyphenoxyhexane.

    Attachment of Piperidine: Finally, 4-methoxyphenoxyhexane is reacted with piperidine in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-methoxyphenoxy)hexyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The piperidine ring can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under suitable conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxyhexylpiperidine.

    Reduction: Formation of hexylpiperidine.

    Substitution: Formation of various substituted phenoxyhexylpiperidines depending on the substituent used.

Scientific Research Applications

1-[6-(4-methoxyphenoxy)hexyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving receptor binding and signal transduction due to its structural similarity to certain neurotransmitters.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxyphenoxy)hexyl]piperidine involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring can mimic the structure of certain neurotransmitters, allowing it to bind to specific receptors and modulate their activity. This interaction can influence various signaling pathways and physiological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Aromatic Ring

4-tert-Butylphenoxy vs. 4-Methoxyphenoxy

The compound 1-(6-(4-tert-butylphenoxy)hexyl)piperidine hydrogen oxalate () replaces the methoxy group with a bulkier tert-butyl (-C(CH₃)₃) group. Key differences:

  • Physical Properties : The tert-butyl derivative has a higher melting point (156–158°C) compared to typical methoxy-substituted piperidines, likely due to increased van der Waals interactions .
  • Biological Implications : Bulkier substituents may hinder membrane permeability but enhance target binding affinity in hydrophobic pockets.
Chlorophenyl vs. Methoxyphenyl

Derivatives such as (RS/SR)-2-[1-(4-chlorophenyl)hexyl]piperidine () feature electron-withdrawing chloro (-Cl) groups.

Ortho-Methoxy vs. Para-Methoxy

In 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (), an ortho-methoxy group enhances α-glucosidase inhibition (IC₅₀ = 0.207 mM), suggesting that substituent position critically impacts enzyme binding. Para-methoxy groups may favor different conformational interactions .

Hexyl Chain Modifications

Trimethoxysilyl-Terminated Hexyl Chain

1-(6-(Trimethoxysilyl)hexyl)piperidine () replaces the phenoxy group with a trimethoxysilyl (-Si(OCH₃)₃) moiety. This modification renders the compound suitable for catalytic applications (e.g., alkene hydrosilylation) rather than biological use, highlighting the role of terminal functional groups in determining application scope .

Chain Length Variations

Compounds like (RS/SR)-2-[1-(4-chlorophenyl)butyl]piperidine () feature shorter alkyl chains (butyl vs. hexyl).

Piperidine Core Modifications

Piperazine vs. Piperidine Cores

Pharmaceutical agents such as 1-(4-methoxyphenyl)-4-(1-methylethyl)piperazine () substitute piperidine with piperazine. Piperazine derivatives often exhibit enhanced basicity and hydrogen-bonding capacity, altering receptor binding kinetics .

Spiro and Bicyclic Derivatives

Natural products like 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine () incorporate conjugated systems or spiro junctions. These structural complexities can improve target selectivity but complicate synthesis .

Table 1. Key Physical and Spectroscopic Properties

Compound m.p. (°C) ¹H NMR (δ, ppm) Biological Activity Reference
1-[6-(4-Methoxyphenoxy)hexyl]piperidine N/A N/A Under investigation -
1-(6-(4-tert-Butylphenoxy)hexyl)piperidine 156–158 7.27 (d, J=9.00 Hz, 2H, ArH) Dopamine transporter ligand
1-(4-Hydroxy-3-methoxybenzyl)piperidine N/A N/A α-Glucosidase inhibitor
1-(6-(Trimethoxysilyl)hexyl)piperidine N/A 3.57 (s, 9H, SiOCH₃) Catalyst for hydrosilylation

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